![molecular formula C11H16FN B1376757 5-(4-Fluorophenyl)pentan-1-amine CAS No. 1216003-55-2](/img/structure/B1376757.png)
5-(4-Fluorophenyl)pentan-1-amine
Overview
Description
5-(4-Fluorophenyl)pentan-1-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound. It has a molecular weight of 181.25 g/mol. The IUPAC name for this compound is 5-(4-fluorophenyl)-1-pentanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2 .Scientific Research Applications
Metabolic Pathways in Drug Development
5-(4-Fluorophenyl)pentan-1-amine, as part of certain chemical scaffolds, plays a role in the metabolic pathways of drug development. For example, Zhuo et al. (2016) studied hepatitis C virus nonstructural protein 5B inhibitors, where a bicyclo[1.1.1]pentane moiety improved metabolic stability. They discovered that the inhibitors exhibited low turnover with liver S9 or hepatocytes, and identified unexpected metabolites in bile samples, which led to concerns about interference with routine phospholipid synthesis (Zhuo et al., 2016).
Synthesis of β-Blockers
Horiguchi et al. (1997) investigated the synthesis of optically active compounds for the potent β-blocker R-67555. They used 5-acetoxy-3-(p-fluorophenoxy)-1-pentanol for synthesizing the β-blocker, demonstrating the role of fluorophenyl compounds in the synthesis of critical medical drugs (Horiguchi, Kuge, & Mochida, 1997).
Novel Chemical Space Exploration
Goh and Adsool (2015) focused on the synthesis of novel chemical moieties, including 3-fluorobicyclo[1.1.1]pentan-1-amine. This work is essential in exploring new chemical spaces for medicinal chemistry, highlighting the importance of such fluorinated compounds in developing new building blocks (Goh & Adsool, 2015).
Applications in Solid Phase Synthesis
Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of phenylfluorenyl based linkers for solid phase synthesis. These linkers, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, demonstrate higher acid stability compared to standard trityl resins, illustrating the use of fluorophenyl compounds in enhancing the efficiency of solid phase synthesis processes (Bleicher, Lutz, & Wuethrich, 2000).
Safety and Hazards
The safety data sheet for a similar compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to note that while this data may provide some insight, the safety and hazards of 5-(4-Fluorophenyl)pentan-1-amine could be different and are not explicitly stated in the literature.
properties
IUPAC Name |
5-(4-fluorophenyl)pentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCCGVDBQTUFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.